molecular formula C28H26N4O4S2 B2675386 BC-Dxi-843 CAS No. 2421117-98-6

BC-Dxi-843

Cat. No. B2675386
CAS RN: 2421117-98-6
M. Wt: 546.66
InChI Key: VLPGAOXBMXGNGM-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BC-Dxi-843 is an AIMP2-DX2 inhibitor . It has been identified as a promising lead for the development of novel therapeutics targeting AIMP2-DX2 in lung cancer .


Synthesis Analysis

BC-Dxi-843 has been optimized from BC-DXi-495 . It has shown improved inhibition against AIMP2-DX2 with an IC50 of 0.92 μM and more than 100-fold selectivity over AIMP2 .


Molecular Structure Analysis

The chemical formula of BC-Dxi-843 is C28H26N4O4S2 . Its exact mass is 546.14 and its molecular weight is 546.660 .


Chemical Reactions Analysis

BC-Dxi-843 has been found to suppress cancer cell proliferation in a DX2-dependent manner . In A549 cancer cells and WI-26 normal cells, BC-Dxi-843 has shown to reduce the viability of cancer cells .


Physical And Chemical Properties Analysis

BC-Dxi-843 is a solid substance with a light yellow to yellow color . It has a high solubility in DMSO .

Scientific Research Applications

Cancer Therapeutics and Mechanisms

BC-Dxi-843 has shown significant potential in cancer therapeutics, particularly in the context of lung cancer. It acts as an inhibitor of AIMP2-DX2, a splicing variant of AIMP2 that is up-regulated in lung cancer and contributes to tumorigenesis. BC-Dxi-843 demonstrates the ability to inhibit the interaction between AIMP2-DX2 and HSP70, leading to the degradation of DX2 via Siah1-mediated ubiquitination. This inhibition is highly selective and effective in inducing cancer cell apoptosis. Importantly, BC-Dxi-843 has also demonstrated in vivo efficacy in a tumor xenograft mouse model, suggesting its potential as a lead compound for novel therapeutics targeting AIMP2-DX2 in lung cancer (Sivaraman et al., 2020).

Comparative Studies and Other Applications

While the primary focus of BC-Dxi-843 is in cancer therapeutics, it is also relevant to consider comparative studies and research involving similar compounds or methodologies. Studies like those on the effects of liposomal doxorubicin in breast cancer treatment, the use of the Bragg Crystal Spectrometer in scientific missions, and investigations into the biopharmaceutical classification of common herbs in Western medicine provide a broader context for understanding the potential applications and implications of compounds like BC-Dxi-843 in various scientific and medical fields. These studies, although not directly related to BC-Dxi-843, highlight the importance of ongoing research in related areas and the potential for cross-disciplinary applications and insights (Franco et al., 2018); (Culhane et al., 1991); (Waldmann et al., 2012).

Mechanism of Action

BC-Dxi-843 acts as a potent and specific AIMP2-DX2 inhibitor . It exhibits the tumor-suppressive function in a DX2-dependent manner via the inhibition of two protein interactions .

properties

IUPAC Name

(2S)-3-(1H-indol-3-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4S2/c1-18-7-13-22(14-8-18)38(34,35)32-25(15-20-16-29-24-6-4-3-5-23(20)24)27(33)31-28-30-26(17-37-28)19-9-11-21(36-2)12-10-19/h3-14,16-17,25,29,32H,15H2,1-2H3,(H,30,31,33)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPGAOXBMXGNGM-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BC-Dxi-843

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.